N-(2,4-dimethylpyridin-3-yl)-2-[(3R)-oxolan-3-yl]acetamide
Description
“N-(2,4-dimethylpyridin-3-yl)-2-[(3R)-oxolan-3-yl]acetamide” is a synthetic organic compound that belongs to the class of amides This compound features a pyridine ring substituted with two methyl groups at the 2 and 4 positions, and an oxolane ring attached to an acetamide group
Properties
IUPAC Name |
N-(2,4-dimethylpyridin-3-yl)-2-[(3R)-oxolan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-3-5-14-10(2)13(9)15-12(16)7-11-4-6-17-8-11/h3,5,11H,4,6-8H2,1-2H3,(H,15,16)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBJKOFTQQUXCK-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)NC(=O)CC2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC=C1)C)NC(=O)C[C@H]2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,4-dimethylpyridin-3-yl)-2-[(3R)-oxolan-3-yl]acetamide” typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2,4-dimethylpyridine, is synthesized through the alkylation of pyridine with methyl halides under basic conditions.
Attachment of the Oxolane Ring: The oxolane ring is introduced via a nucleophilic substitution reaction, where a suitable oxolane derivative reacts with the pyridine derivative.
Formation of the Acetamide Group: The final step involves the acylation of the oxolane-pyridine intermediate with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of “this compound” would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyridine ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxolane ring or the acetamide group, potentially leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring or the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield pyridine carboxylic acids, while reduction of the acetamide group may produce primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in studying biological pathways.
Industry: It may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “N-(2,4-dimethylpyridin-3-yl)-2-[(3R)-oxolan-3-yl]acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylpyridin-3-yl)-2-[(3R)-oxolan-3-yl]acetamide: can be compared with other pyridine derivatives or oxolane-containing compounds.
2,4-Dimethylpyridine: A simpler analog lacking the oxolane and acetamide groups.
N-(2,4-dimethylpyridin-3-yl)acetamide: Similar but without the oxolane ring.
2-[(3R)-Oxolan-3-yl]acetamide: Lacks the pyridine ring.
Uniqueness
The uniqueness of “this compound” lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
